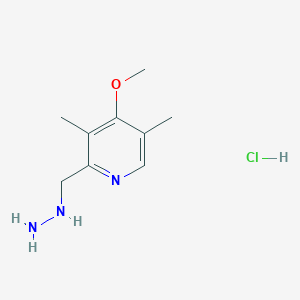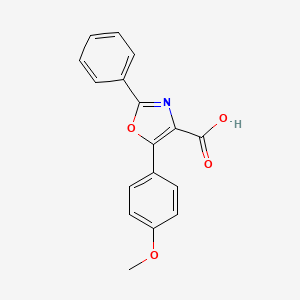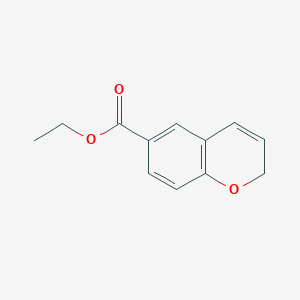
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with methoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinemethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydrazine group can form reactive intermediates that may interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole Sulfide: A compound with a similar pyridine structure but different functional groups.
Esomeprazole: Another pyridine derivative with distinct pharmacological properties.
Pyrmetazol: A compound with a similar core structure but different substituents
Uniqueness
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H16ClN3O |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6-4-11-8(5-12-10)7(2)9(6)13-3;/h4,12H,5,10H2,1-3H3;1H |
InChI-Schlüssel |
KVZFJDVFIYZVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CNN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(3-Thienyl)acrylamido]benzoic acid](/img/structure/B8349526.png)







![Bicyclo[2.2.1]hept-7-yl-methanol](/img/structure/B8349611.png)




![1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B8349639.png)
